Magnesium 2,4-pentanedionate hydrate, typically 98% (metals basis)
Overview
Description
Magnesium 2,4-pentanedionate hydrate, typically 98% (metals basis), is a coordination compound where magnesium is chelated by two 2,4-pentanedionate ligands. This compound is often used in various chemical applications due to its stability and reactivity.
Mechanism of Action
Target of Action
Magnesium acetylacetonate dihydrate, also known as Magnesium 2,4-pentanedionate hydrate, is a coordination complex derived from the acetylacetonate anion and magnesium ions It’s known that metal acetylacetonates, in general, are widely used as building blocks in modern organic synthesis .
Mode of Action
The mode of action of Magnesium acetylacetonate dihydrate involves the formation of a six-membered chelate ring, where both oxygen atoms of the acetylacetonate anion bind to the magnesium ion . This compound exists as aggregates in solution and in the solid state, and various aspects of its reactivity and regio- and stereoselectivity have been attributed to this aggregation .
Biochemical Pathways
Metal acetylacetonates are known to play a significant role in several catalytic reactions . They serve as precursors for nanoparticle research, polymer science, and catalysis, reflecting the broadness of their applications .
Result of Action
Magnesium acetylacetonate dihydrate is used as a ferrite, an insulator, and an optical material . It also serves as a photocatalyst that can generate hydrogen gas from water under ultraviolet light . The compound is made up of magnesium oxide and surfactant molecules that are oriented in different directions .
Biochemical Analysis
Biochemical Properties
Metal acetylacetonates, including Magnesium acetylacetonate dihydrate, are widely used as building blocks in modern organic synthesis .
Molecular Mechanism
The molecular mechanism of action of Magnesium acetylacetonate dihydrate is not well-defined. It is known that the compound can form a six-membered chelate ring with both oxygen atoms binding to the magnesium . This structure may influence its interactions with biomolecules and its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium 2,4-pentanedionate hydrate can be synthesized by reacting magnesium salts, such as magnesium chloride or magnesium sulfate, with 2,4-pentanedione in the presence of a base like sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
On an industrial scale, the synthesis involves similar principles but is optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the complete reaction of magnesium salts with 2,4-pentanedione. The product is then purified through recrystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Magnesium 2,4-pentanedionate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide.
Substitution: The ligands can be substituted with other chelating agents under specific conditions.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen.
Substitution: Requires the presence of other chelating agents and often occurs in an organic solvent.
Major Products
Oxidation: Produces magnesium oxide.
Substitution: Forms new magnesium complexes with different ligands.
Scientific Research Applications
Magnesium 2,4-pentanedionate hydrate is used in various scientific research applications:
Chemistry: As a precursor for the synthesis of magnesium oxide and other magnesium-containing compounds.
Biology: In studies involving magnesium’s role in biological systems.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of catalysts and as a stabilizer in polymers
Comparison with Similar Compounds
Similar Compounds
- Magnesium acetate tetrahydrate
- Magnesium sulfate heptahydrate
- Magnesium chloride hexahydrate
Uniqueness
Magnesium 2,4-pentanedionate hydrate is unique due to its specific chelation with 2,4-pentanedionate ligands, which provides distinct stability and reactivity compared to other magnesium salts. This makes it particularly useful in applications requiring precise control over magnesium ion availability .
Properties
IUPAC Name |
magnesium;(Z)-4-oxopent-2-en-2-olate;dihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Mg.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2/b2*4-3-;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRHDOBLZDBGOP-VGKOASNMSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18MgO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68488-07-3 | |
Record name | Magnesium acetylacetonate dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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